molecular formula C11H14N2O4 B3153593 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol CAS No. 761440-58-8

1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol

Cat. No. B3153593
M. Wt: 238.24 g/mol
InChI Key: IRPVQBHMMZEOMC-UHFFFAOYSA-N
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Patent
US07179301B2

Procedure details

8 g (46 mmol) of 4-fluoro-2-methoxy-1-nitrobenzene 1,80 ml of dioxane and 8.14 g (0.095 mol) of (R)-(+)-3-pyrrolidinol are respectively placed in the reactor. The mixture is refluxed for one hour. The reaction medium is poured into a mixture of water (100 ml)-ice (200 g). A yellow product precipitates. This product is filtered off, washed with water (3×30 ml) and then dried under vacuum at 45° C. 8.38 g (75%) of 1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-ol (2) are thus recovered.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.14 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([O:11][CH3:12])[CH:3]=1.O1CCOCC1.[NH:19]1[CH2:23][CH2:22][C@@H:21]([OH:24])[CH2:20]1>O>[CH3:12][O:11][C:4]1[CH:3]=[C:2]([N:19]2[CH2:23][CH2:22][CH:21]([OH:24])[CH2:20]2)[CH:7]=[CH:6][C:5]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
8.14 g
Type
reactant
Smiles
N1C[C@@H](CC1)O
Step Four
Name
ice
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
A yellow product precipitates
FILTRATION
Type
FILTRATION
Details
This product is filtered off
WASH
Type
WASH
Details
washed with water (3×30 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 45° C
CUSTOM
Type
CUSTOM
Details
8.38 g (75%) of 1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-ol (2) are thus recovered

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])N1CC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.